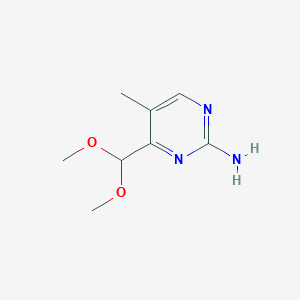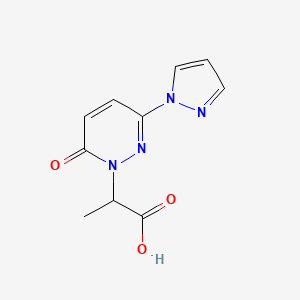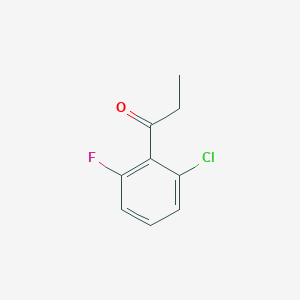
1-(2-氯-6-氟苯基)丙酮
描述
1-(2-Chloro-6-fluorophenyl)propan-1-one, also known as CFPC, is a chemical compound belonging to the class of organofluorine compounds. It is a colorless liquid with a boiling point of 111.2 °C and a melting point of -25.2 °C. It is insoluble in water, but soluble in organic solvents. CFPC is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science.
科学研究应用
合成和结构分析
合成技术
该化合物是通过碱催化的Claisen-Schmidt缩合反应合成的,显示出显著的分子相互作用,并通过X射线衍射和FT-IR光谱分析(Salian et al., 2018)进行结构分析。
结构确认和密度泛函理论
实验技术如FTIR、质子NMR和UV-Visible光谱已用于结构确认。这些结果得到了使用密度泛函理论(Bhumannavar, 2021)进行的理论计算的补充。
化学和物理性质
振动光谱和分子结构分析
使用各种光谱方法研究了相关化合物的振动波数、几何参数和分子结构,并与计算预测进行了比较(Najiya et al., 2014)。
光环化和反应性研究
对类似化合物进行的光环化研究提供了关于光化学行为的见解,受卤素原子性质和电子给体基团的影响(Košmrlj & Šket, 2007)。
在材料科学中的应用
超极化率和NBO分析
分析了由超共轭相互作用产生的分子的超极化率和稳定性,为其在材料科学中的潜在应用提供了见解(Najiya et al., 2014)。
抗菌活性
从1-(2-氯-6-氟苯基)丙酮衍生物合成的新化合物显示出抗菌活性,表明在药物化学领域有潜在应用(Nagamani et al., 2018)。
分子逻辑系统
该化合物的衍生物已用于分子逻辑系统的开发,展示了其在分子电子学中的多功能性(Zhang et al., 2008)。
催化应用
相关化合物已在催化应用中使用,特别是在转移氢化过程中,展示了它们在有机合成中的实用性(Aydemir et al., 2014)。
属性
IUPAC Name |
1-(2-chloro-6-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMBPXWVGGBDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluorophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)

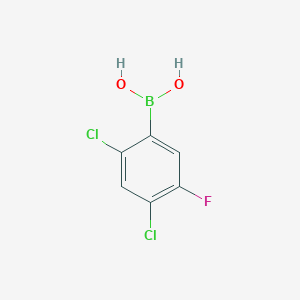
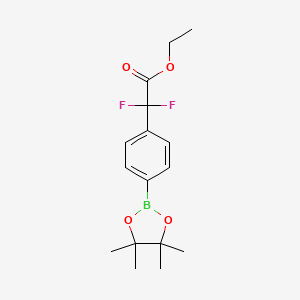
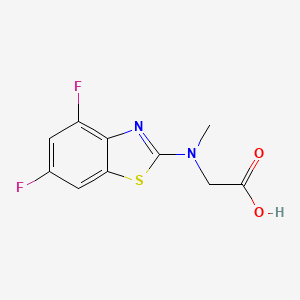
![[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine](/img/structure/B1426649.png)
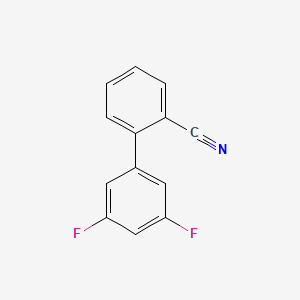
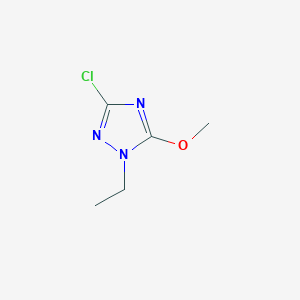
![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426655.png)
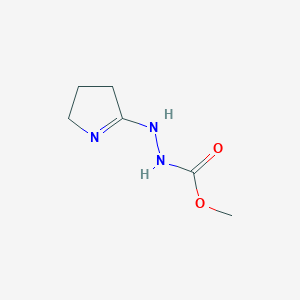
![[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride](/img/structure/B1426659.png)
